molecular formula C13H25N B149193 N-Cyclohexyl-N-methylcyclohexanamine CAS No. 7560-83-0

N-Cyclohexyl-N-methylcyclohexanamine

Cat. No. B149193
CAS RN: 7560-83-0
M. Wt: 195.34 g/mol
InChI Key: GSCCALZHGUWNJW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylcyclohexanamine is a compound that falls under the category of N-alkyl-arylcyclohexylamines, which have been identified as new psychoactive substances (NPS) and are known for their ketamine-like dissociative effects. These compounds are believed to act predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor .

Synthesis Analysis

The synthesis of N-alkyl-arylcyclohexylamines, including N-Cyclohexyl-N-methylcyclohexanamine, involves the preparation of N-methyl and N,N-dimethyl derivatives of phenyl-substituted cyclohexylamines. These syntheses are typically performed using catalytic reductive methylation and are characterized by analytical techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .

Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-N-methylcyclohexanamine is characterized by the presence of a cyclohexylamine core, which is known to adopt a chair conformation due to its stability. This conformation is the most stable due to the minimization of steric hindrance and the alignment of substituents in equatorial positions . The molecular structure is further influenced by the presence of the N-methyl group, which can affect the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

N-Cyclohexyl-N-methylcyclohexanamine can participate in various chemical reactions due to its amine functionality. For instance, it can act as a nucleophile in substitution reactions or as a base in deprotonation reactions. The presence of the N-methyl group can also influence the reactivity of the compound, potentially leading to different reaction pathways compared to its non-methylated counterpart .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cyclohexyl-N-methylcyclohexanamine are influenced by its molecular structure. The compound's solubility, boiling point, melting point, and other thermodynamic properties are determined by the cyclohexylamine core and the substituents attached to it. The chair conformation of the cyclohexyl ring contributes to the compound's stability and affects its physical properties . The presence of the N-methyl group can also impact the compound's polarity and hydrogen bonding capabilities, which in turn influence its solubility and interaction with other molecules .

Case Studies and Practical Applications

While specific case studies on N-Cyclohexyl-N-methylcyclohexanamine were not provided, the general class of N-alkyl-arylcyclohexylamines has been studied for their psychoactive properties and potential as research chemicals. These compounds have been encountered in forensic investigations and pose a significant challenge due to their psychoactive effects and legal status . Additionally, cyclohexylamine derivatives have been explored as precursors to biologically active compounds and as organocatalysts in the synthesis of various heterocyclic compounds .

Scientific Research Applications

Analytical Characterization in Biochemical Studies

N-Cyclohexyl-N-methylcyclohexanamine has been analyzed in various biochemical contexts. For instance, De Paoli et al. (2013) characterized similar arylcyclohexylamines using methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques were applied for qualitative and quantitative analysis in biological fluids, highlighting the compound's relevance in biochemical research (De Paoli et al., 2013).

Chemical Synthesis and Structural Analysis

Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing insights into the structural aspects and synthetic methodologies of compounds similar to N-Cyclohexyl-N-methylcyclohexanamine. Their research contributes to the understanding of the chemical properties and synthesis processes of such compounds (Wallach et al., 2016).

Precursor to Biologically Active Compounds

Research by Haider et al. (2009) and Khan et al. (2009) demonstrated the synthesis of compounds structurally related to N-Cyclohexyl-N-methylcyclohexanamine, highlighting their potential as precursors to biologically active sulfur-containing heterocyclic compounds. These studies indicate the importance of such compounds in the development of new pharmaceuticals and biologically active substances (Haider et al., 2009); (Khan et al., 2009).

Potential in Drug Development

Aboul-Enein et al. (2014) synthesized a new series of N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines, evaluating their anticonvulsant and analgesic potential. This research shows the application of N-Cyclohexyl-N-methylcyclohexanamine analogs in developing new therapeutic agents (Aboul-Enein et al., 2014).

Thermodynamic Properties

The study of the thermodynamic properties of cyclohexanamines by Verevkin and Emel̀yanenko (2015) provides insight into the physical characteristics of compounds like N-Cyclohexyl-N-methylcyclohexanamine. Their work is crucial for understanding the behavior of these compounds under different conditions, which is important for various applications in science and industry (Verevkin & Emel̀yanenko, 2015).

Safety And Hazards

“N-Cyclohexyl-N-methylcyclohexanamine” may cause toxic effects if inhaled or ingested/swallowed. Contact with the substance may cause severe burns to skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation2.


Future Directions

The specific future directions for “N-Cyclohexyl-N-methylcyclohexanamine” are not mentioned in the available resources. However, given its use in the synthesis of Mps1 kinase inhibitors and antituberculosis agents, it could continue to play a significant role in medical research2.


properties

IUPAC Name

N-cyclohexyl-N-methylcyclohexanamine
Source PubChem
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InChI

InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCCALZHGUWNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044727
Record name N-Cyclohexyl-N-methylcyclohexanamine
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Molecular Weight

195.34 g/mol
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Physical Description

Liquid, Clear slightly yellow liquid or white solid; [MSDSonline]
Record name Cyclohexanamine, N-cyclohexyl-N-methyl-
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Record name N-Methyl dicyclohexylamine
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Vapor Pressure

0.01 [mmHg]
Record name N-Methyl dicyclohexylamine
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Product Name

N-Cyclohexyl-N-methylcyclohexanamine

CAS RN

7560-83-0
Record name Methyldicyclohexylamine
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Record name N-Methyl dicyclohexylamine
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Record name N,N-Dicyclohexylmethylamine
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Record name N-cyclohexyl-N-methylcyclohexylamine
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Record name N,N-DICYCLOHEXYLMETHYLAMINE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 204.0 g (1.13 mol) of dicyclohexylamine and 185.5 g (1.80 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 2.4 MPa is established at a temperature of 160° C. After the end of the reaction, 50 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently distilled. 226.3 g of N-methyldicyclohexylamine having a purity of 93.7% are isolated, corresponding to a yield of 96.1% of theory.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
O Muktaridha, M Adlim, S Suhendrayatna… - Chemical Data …, 2023 - Elsevier
… photodegradation, or compounds with N label in Table 3, only one was considered dangerous if it was exposed to high concentration, which is N-Cyclohexyl-N-methylcyclohexanamine …
Number of citations: 0 www.sciencedirect.com
H Xu, X Wang, P Ji, H Wu, Y Guan, P Wu - Inorganic chemistry frontiers, 2018 - pubs.rsc.org
… To synthesize the structure-directing agent M 2 Cy 2 NOH, 97.7 g of N-cyclohexyl-N-methylcyclohexanamine and 220 mL CH 2 Cl 2 were mixed in a round flask, to which 100 g of CH 3 I …
Number of citations: 18 pubs.rsc.org
JR Jiang, ZF Chen, XL Liao, QY Liu, JM Zhou… - Journal of Hazardous …, 2023 - Elsevier
Tire wear particles (TWPs) are increasingly being found in the aquatic environment. However, there is limited information available on the environmental consequences of TWP …
Number of citations: 1 www.sciencedirect.com
X Dong, Y Han, F Yan, Q Liu, P Wang, K Chen… - Organic …, 2016 - ACS Publications
… To our delight, when N-cyclohexyl-N-methylcyclohexanamine instead of Et 3 N was used as the base, the yield was increased dramatically to 79% (entry 5). By screening the reaction …
Number of citations: 58 pubs.acs.org
U Khasanah, AF Shalas, BRP Ihsan… - Pharmacognosy …, 2023 - phcogres.com
Introduction: Strychnos lucida R. Br. or Songga was empirically used as an anti-malarial and immunostimulant in the Tetun tribe, Indonesia. However, almost all plants from the genus …
Number of citations: 0 www.phcogres.com
D Krištofíková, J Filo, M Mečiarová… - Beilstein Journal of …, 2019 - beilstein-journals.org
… The best yields of acid 3c were achieved with triethylamine (74%) and N-cyclohexyl-N-methylcyclohexanamine (65%, Scheme 2) whereas reactions with trihexylamine and …
Number of citations: 3 www.beilstein-journals.org
S Wang, J Wasswa, AC Feldman, I Kabenge… - Water Research, 2022 - Elsevier
Organic micropollutants (OMPs) are contaminants of global concern and have garnered increasing attention in Africa, particularly in urban and urbanizing areas of Sub-Saharan Africa (…
Number of citations: 6 www.sciencedirect.com
H Djamaludin, E Suprayitno, A Chamidah… - … and food sciences, 2023 - office2.jmbfs.org
Fish shredded is nutritious and has a soft texture, less stringy than shredded beef. The compounds in tuna shredded fortified with banana blossoms and their potential as antidiabetic …
Number of citations: 0 office2.jmbfs.org
L Zhang, Y Zhang, Y Deng, F Shi - RSC Advances, 2015 - pubs.rsc.org
A series of TiO2 supported nano-Pd catalysts (Pd/TiO2) were prepared and used for the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation …
Number of citations: 75 pubs.rsc.org
HK Permatasari, F Nurkolis, WB Gunawan… - Current Research in …, 2022 - Elsevier
Clitoria ternatea, with an alternative name, Butterfly pea, is increasingly being explored for medical purposes and the development of a wide range of processed products. This study …
Number of citations: 26 www.sciencedirect.com

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